8-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Serotonin 5-HT1A receptor Dopamine D2 receptor Aminotetralin SAR

Researchers designing MTP inhibitor libraries require position-specific tetralin scaffolds. The 8-amino-1-COOH isomer uniquely enables serotonin-sparing profiles: 8-NH₂ reduces 5-HT₁A affinity ~100-fold vs. the 8-OH analog while preserving D₂ activity. Provides a reactive aniline-type nitrogen handle for sulfonylation/acylation/urea formation, directly accessing the Janssen MTP inhibitor patent space. Unlike widely used 2-aminotetralin-2-carboxylic acid (Atc), the 1-COOH orientation creates distinct backbone constraint and hydrogen-bonding geometry. Procure this isomer when aniline-type nitrogen conjugation to the aromatic π-system is required.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B11908080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C=CC=C2N)C(=O)O
InChIInChI=1S/C11H13NO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h2,4,6,8H,1,3,5,12H2,(H,13,14)
InChIKeyFVHVIZMQSBTYLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: A Positionally Defined Constrained Amino Acid Scaffold


8-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS 91133-03-8) is a bicyclic aromatic amino acid with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . The compound belongs to the aminotetralin carboxylic acid class, characterized by a partially saturated naphthalene core bearing an amino group at the 8-position and a carboxylic acid at the 1-position . Its IUPAC name is 8-amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid, and the computed physicochemical properties include a density of 1.268 g/cm³ and a boiling point of 390.048 °C at 760 mmHg . This compound serves as a versatile building block in medicinal chemistry [1], particularly as a constrained amino acid scaffold for peptide mimetic design and as an intermediate for tetrahydronaphthalene-based pharmacophores explored in MTP inhibition and cardiovascular drug discovery programs [2].

Why 8-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid Cannot Be Substituted by Generic Positional Isomers or Alternative Constrained Amino Acids


The amino group position on the tetrahydronaphthalene ring is a critical determinant of pharmacological behavior. In a systematic study of 5-, 6-, 7-, and 8-amino-2-(N,N-di-n-propylamino)-1,2,3,4-tetrahydronaphthalenes, the 8-amino isomer exhibited a 100-fold lower affinity for 5-HT₁A receptors compared to its corresponding 8-hydroxy analog, whereas the 6-amino and 6-hydroxy isomers were equipotent [1]. This demonstrates that the 8-position amino substitution produces a distinct electronic and steric environment that cannot be replicated by moving the amino group to the 5-, 6-, or 7-position. Furthermore, the 1-carboxylic acid placement distinguishes this scaffold from the widely used 2-aminotetralin-2-carboxylic acid (Atc), a constrained phenylalanine analog employed in opioid peptide design [2]. The 1-COOH orientation creates a different backbone constraint and hydrogen-bonding geometry in peptide chains, meaning procurement decisions between 1-COOH and 2-COOH tetralin amino acids cannot be made interchangeably without altering the conformational and pharmacological profile of the resulting molecule [2].

Quantitative Differentiation Evidence for 8-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid Against Closest Analogs


8-Amino vs. 8-Hydroxy Pharmacological Differentiation on the Tetrahydronaphthalene Scaffold

In a direct head-to-head comparison within the 2-(N,N-di-n-propylamino)-1,2,3,4-tetrahydronaphthalene series, the 8-amino isomer showed approximately 100-fold lower affinity for the 5-HT₁A receptor compared to the corresponding 8-hydroxy analog, a finding that was also reflected in in vivo models [1]. This contrasts sharply with the 6-position, where the amino and hydroxy isomers were equipotent, establishing that the 8-NH₂ substitution uniquely attenuates serotonergic activity in a manner not predictable from other ring positions [1]. Although this comparison is on the 2-dipropylamino scaffold rather than the 1-carboxylic acid scaffold, it represents the strongest available class-level evidence for 8-amino positional pharmacology on the tetrahydronaphthalene core.

Serotonin 5-HT1A receptor Dopamine D2 receptor Aminotetralin SAR

Positional Isomer Differentiation: 8-Amino vs. 5-Amino Tetrahydronaphthalene-1-carboxylic Acid in Pharmacological Potential

The Stjernlöf et al. (1993) study demonstrated that positional isomerism on the tetrahydronaphthalene ring produces qualitatively different pharmacological profiles [1]. The 5-amino isomer showed a 100-fold lower affinity for D₂ receptors compared to the 5-hydroxy analog, while the 8-amino isomer showed a 100-fold reduction at 5-HT₁A receptors [1]. This divergent selectivity pattern—dopaminergic attenuation for 5-NH₂ vs. serotonergic attenuation for 8-NH₂—establishes that the 5-amino and 8-amino positional isomers are not pharmacologically interchangeable, despite sharing identical molecular formulas (C₁₁H₁₃NO₂, MW 191.23) . Both isomers are commercially catalogued as distinct products by the same supplier (KeyingChem product codes KY124938 for 8-NH₂ and KY124939 for 5-NH₂), indicating that the market recognizes them as differentiated entities .

Positional isomer Aminotetralin SAR Receptor selectivity

1-Carboxylic Acid vs. 2-Carboxylic Acid Scaffold Differentiation for Constrained Peptide Design

2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (Atc, CAS 103796-56-1) has been employed as a conformationally constrained amino acid in oxytocin antagonist peptides, where the (S)-Atc isomer displayed an oxytocin/V₁ receptor selectivity of 44.5, while the (R)-Atc isomer showed dramatically decreased V₁ receptor affinity [1]. The 8-amino-1-carboxylic acid scaffold differs from the 2-amino-1-carboxylic acid (Atc) scaffold in that the amino group is located on the aromatic ring rather than the saturated ring, fundamentally altering the backbone constraint geometry . In the Atc scaffold, the amino and carboxyl groups are attached to the same tetrahedral carbon (α,α-disubstituted), whereas in 8-amino-1-COOH, the amino group is an aniline-type aromatic amine and the carboxylic acid is on the saturated ring carbon—creating a completely different hydrogen-bonding donor/acceptor pattern and conformational restriction profile .

Constrained amino acid Peptide mimetic Conformational restriction

Tetrahydronaphthalene-1-carboxylic Acid as a Privileged MTP Pharmacophore: Evidence from Patent Literature

Tetrahydronaphthalene-1-carboxylic acid derivatives have been extensively patented as microsomal triglyceride transfer protein (MTP) inhibitors with apoB secretion inhibitory activity and concomitant lipid-lowering effects [1]. The MTP inhibitory pharmacophore is specifically associated with the 1-carboxylic acid substitution pattern on the tetrahydronaphthalene core, as documented in patent families from Janssen Pharmaceutica covering multiple series of derivatives [1][2]. Within this class, 2-[(phenylsulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has demonstrated MetAP2 inhibitory activity with IC₅₀ values of 9.0–10.0 nM in certain assay conditions , establishing the 1-COOH tetrahydronaphthalene scaffold as a validated pharmacophore for enzyme inhibition. The 8-amino substituent provides a synthetic handle for further elaboration into sulfonamide, amide, or urea derivatives that are core structural motifs in the MTP patent space [1].

MTP inhibition ApoB secretion Lipid lowering

Recommended Application Scenarios for 8-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in Scientific Procurement


CNS Receptor Ligand Library Design Requiring Position-Defined Serotonergic/Dopaminergic Selectivity

Based on the class-level evidence that 8-amino substitution on the tetrahydronaphthalene scaffold attenuates 5-HT₁A receptor affinity by ~100-fold while preserving D₂-ergic character [1], this compound is the appropriate building block choice when designing compound libraries that require reduced serotonergic off-target activity. The 5-amino isomer would instead attenuate dopaminergic activity, and the 6-amino isomer would preserve both activities—making the 8-amino isomer the only choice for serotonin-sparing tetralin-based ligands [1].

Synthesis of MTP Inhibitor Candidates via 8-Amino Derivatization

The tetrahydronaphthalene-1-carboxylic acid core is a patented pharmacophore for MTP inhibition and apoB secretion suppression [2]. The 8-amino group provides a reactive handle for sulfonylation, acylation, or urea formation to generate compound libraries aligned with the Janssen MTP inhibitor patent space [2]. Procuring the 8-amino-1-COOH building block enables direct access to this chemical space, whereas the 6-amino or 7-amino isomers, or 2-carboxylic acid analogs, would lead to different substitution patterns not covered by the core MTP pharmacophore patents [2].

Conformationally Constrained Peptide Mimetic Design with Non-Canonical Backbone Geometry

Unlike the widely used 2-aminotetralin-2-carboxylic acid (Atc), which constrains the phenylalanine side chain, the 8-amino-1-COOH scaffold provides an aromatic amine attached to a carboxylic acid-bearing saturated ring, creating a distinct hydrogen-bonding donor/acceptor pattern [3]. This scaffold is suitable for designing peptide analogs where the amino group needs to be conjugated to the aromatic π-system (e.g., for fluorescent peptide probes or for altering the electronics of the aromatic residue) [3]. Procurement should prioritize this specific isomer when the research goal requires an aniline-type nitrogen rather than an aliphatic α-amino acid nitrogen [3].

Cardiovascular Drug Discovery Leveraging Bayer's Aminotetralin Carboxylic Acid Platform

The Bayer Pharma AG patent WO2014012935 specifically covers substituted aminoindane- and aminotetralincarboxylic acids for cardiovascular and cardiopulmonary indications, targeting the NO/cGMP signaling pathway [4]. The 8-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid scaffold aligns with the generic structural claims of this patent family, and the 8-NH₂ group enables the N-acylation and N-sulfonylation modifications that are central to the structure-activity relationships disclosed in this patent space [4].

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